
6-(Difluoromethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Difluoromethyl)pyridazin-3-amine” is an organic compound with the molecular formula C5H5F2N3 . It has a molecular weight of 145.11 . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
The synthesis of “6-(Difluoromethyl)pyridazin-3-amine” and similar compounds has been a topic of research in recent years . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been developed . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .Molecular Structure Analysis
The molecular structure of “6-(Difluoromethyl)pyridazin-3-amine” consists of a pyridazin ring with a difluoromethyl group attached to the 6th carbon and an amine group attached to the 3rd carbon .Physical And Chemical Properties Analysis
“6-(Difluoromethyl)pyridazin-3-amine” is a solid or liquid at room temperature . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Antimicrobial Activity
Pyridazine and pyridazinone derivatives, which include 6-(Difluoromethyl)pyridazin-3-amine, have shown a wide range of pharmacological activities, including antimicrobial properties .
Antidepressant Properties
These compounds have also been found to have antidepressant effects. For example, the drug minaprine, which contains a pyridazine ring, was used as an antidepressant .
Anti-hypertensive Activity
Pyridazine derivatives have been found to have anti-hypertensive properties, which could make them useful in the treatment of high blood pressure .
Anticancer Properties
These compounds have shown anticancer properties, suggesting potential use in cancer treatment .
Antiplatelet Activity
6-Aryl-3(2H)-pyridazinone derivatives, which could include 6-(Difluoromethyl)pyridazin-3-amine, have been found to inhibit calcium ion influx, a process required for platelet aggregation. This suggests potential use as antiplatelet agents .
Antiulcer Activity
Pyridazine and pyridazinone derivatives have also shown antiulcer properties, suggesting potential use in the treatment of ulcers .
Herbicidal Properties
3-Alkoxypyridazines, which could include 6-(Difluoromethyl)pyridazin-3-amine, have been studied for their potential to function as weed killers .
Antifeedant Properties
These compounds have also shown antifeedant properties, suggesting potential use in pest control .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(difluoromethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGCBNZTTZQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)pyridazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

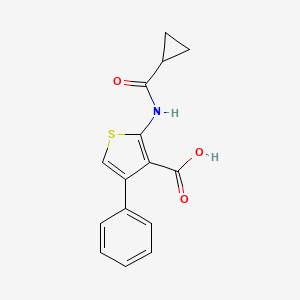
![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)
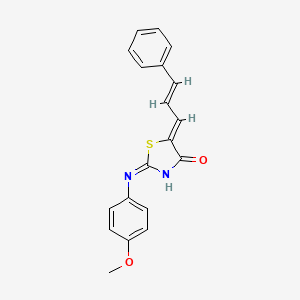
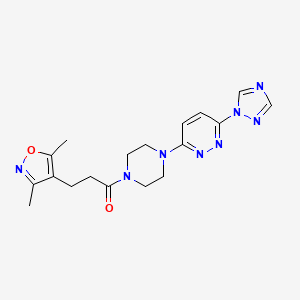

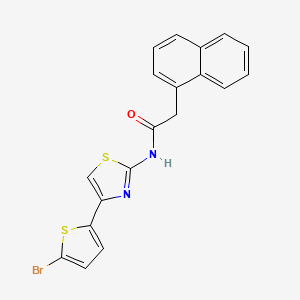
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)

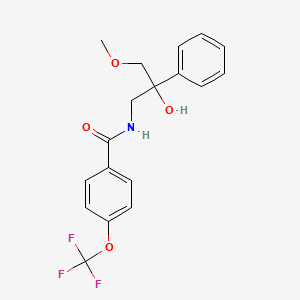
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)